molecular formula C25H25N3O3 B5571423 4-(4-morpholinylmethyl)-N'-(3-phenoxybenzylidene)benzohydrazide

4-(4-morpholinylmethyl)-N'-(3-phenoxybenzylidene)benzohydrazide

Cat. No. B5571423
M. Wt: 415.5 g/mol
InChI Key: WYMIWFZWPICLDV-NLRVBDNBSA-N
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Description

Synthesis Analysis

The synthesis of related benzohydrazide compounds typically involves condensation reactions between appropriate carbonyl compounds and hydrazides. For example, novel 4-(morpholin-4-yl)-N'-(arylidene)benzohydrazides were synthesized using a specific synthetic route, demonstrating significant activity against Mycobacterium tuberculosis, indicating the importance of the morpholine ring and Schiff base formation in their biological activity (Raparti et al., 2009).

Molecular Structure Analysis

The molecular structure of benzohydrazide compounds is often characterized by spectroscopic methods such as FTIR, NMR, and mass spectrometry. For instance, two hydrazone compounds were characterized by these methods, revealing their stable crystal structures and significant hydrogen bonding (Lei et al., 2011). This suggests that similar methods could be applied to analyze the molecular structure of 4-(4-morpholinylmethyl)-N'-(3-phenoxybenzylidene)benzohydrazide.

Chemical Reactions and Properties

Benzohydrazide compounds can undergo various chemical reactions, including condensation to form Schiff bases and interactions with metals to form complexes. These reactions often contribute to their biological activity and potential applications in catalysis and material science.

Physical Properties Analysis

The physical properties of benzohydrazide compounds, such as solubility, melting point, and crystalline structure, can be determined through various analytical techniques. For example, the crystal structures of specific hydrazones were determined using X-ray crystallography, highlighting their potential for detailed physical analysis (Arunagiri et al., 2018).

Scientific Research Applications

Complexation and Supramolecular Networks

The research by Chen et al. (2009) focuses on the complexation properties of related morpholine and benzohydrazide derivatives with metals such as nickel and zinc. These complexes exhibit interesting coordination geometries and have been studied for their ability to form supramolecular networks through hydrogen bonding. These properties could be significant for designing new materials with specific functionalities, including catalytic or sensor applications (Chen, Wu, Liang, Zhan, & Liu, 2009).

Antimycobacterial Activity

Raparti et al. (2009) synthesized a series of 4-(morpholin-4-yl)-N'-(arylidene)benzohydrazides, evaluated them for antimycobacterial activity, and conducted QSAR investigations. Their findings suggest that these compounds exhibit significant activity against Mycobacterium tuberculosis, highlighting the potential of morpholine and benzohydrazide derivatives in developing new antimycobacterial agents. This research underscores the importance of the morpholine ring and Schiff base formation in enhancing antimicrobial activity (Raparti, Chitre, Bothara, Kumar, Dangre, Khachane, Gore, & Deshmane, 2009).

Antioxidant Properties

The antioxidant properties of bromophenols, which are structurally related to the compound , have been studied by Olsen et al. (2013). These compounds, derived from marine algae, show significant free radical scavenging activity, suggesting that bromophenol derivatives could be promising natural antioxidants. This finding indicates the potential utility of similar structures in preventing oxidative stress and related diseases (Olsen, Hansen, Isaksson, & Andersen, 2013).

Schiff Base Compounds' Biological Activities

Sirajuddin et al. (2013) synthesized Schiff base compounds, including N'-substituted benzohydrazide derivatives, and evaluated their biological activities, including antibacterial, antifungal, antioxidant, and DNA binding properties. These compounds exhibited remarkable activities in each research area, demonstrating the versatility of Schiff base compounds in pharmaceutical applications (Sirajuddin, Uddin, Ali, & Tahir, 2013).

properties

IUPAC Name

4-(morpholin-4-ylmethyl)-N-[(E)-(3-phenoxyphenyl)methylideneamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3O3/c29-25(22-11-9-20(10-12-22)19-28-13-15-30-16-14-28)27-26-18-21-5-4-8-24(17-21)31-23-6-2-1-3-7-23/h1-12,17-18H,13-16,19H2,(H,27,29)/b26-18+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYMIWFZWPICLDV-NLRVBDNBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=CC=C(C=C2)C(=O)NN=CC3=CC(=CC=C3)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1CC2=CC=C(C=C2)C(=O)N/N=C/C3=CC(=CC=C3)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(morpholin-4-ylmethyl)-N'-[(E)-(3-phenoxyphenyl)methylidene]benzohydrazide

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